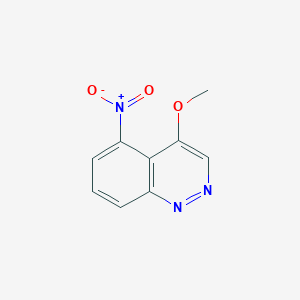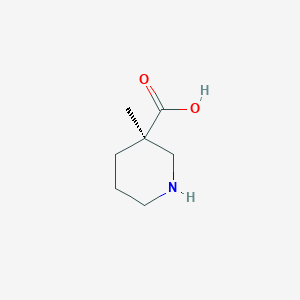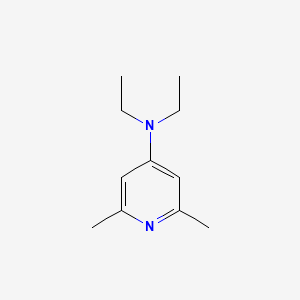![molecular formula C13H17NO2 B11764440 4-(Benzo[D][1,3]dioxol-5-YL)cyclohexanamine](/img/structure/B11764440.png)
4-(Benzo[D][1,3]dioxol-5-YL)cyclohexanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Benzo[D][1,3]dioxol-5-YL)cyclohexanamine is an organic compound characterized by a cyclohexanamine group attached to a benzo[d][1,3]dioxole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzo[D][1,3]dioxol-5-YL)cyclohexanamine typically involves the condensation of benzo[d][1,3]dioxole derivatives with cyclohexanamine under controlled conditions. One common method involves the use of benzo[d][1,3]dioxole carbaldehyde and cyclohexanamine in the presence of a suitable catalyst and solvent, such as ethanol or acetone . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Benzo[D][1,3]dioxol-5-YL)cyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, acetone, dichloromethane.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted amine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Benzo[D][1,3]dioxol-5-YL)cyclohexanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including antitumor and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as sensors and catalysts.
Wirkmechanismus
The mechanism of action of 4-(Benzo[D][1,3]dioxol-5-YL)cyclohexanamine involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis and cell cycle arrest . The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 4-(Benzo[D][1,3]dioxol-5-YL)cyclohexanamine include:
- Benzo[d][1,3]dioxol-5-ylmethanamine
- N-(Benzo[d][1,3]dioxol-4-yl)-2-chloroacetamide
- Benzo[d][1,3]dioxol-5-ylmethylene-cyclohexyl-amine
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C13H17NO2 |
|---|---|
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
4-(1,3-benzodioxol-5-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C13H17NO2/c14-11-4-1-9(2-5-11)10-3-6-12-13(7-10)16-8-15-12/h3,6-7,9,11H,1-2,4-5,8,14H2 |
InChI-Schlüssel |
YLNVNBXPIIWSEC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1C2=CC3=C(C=C2)OCO3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


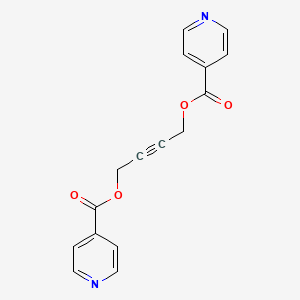
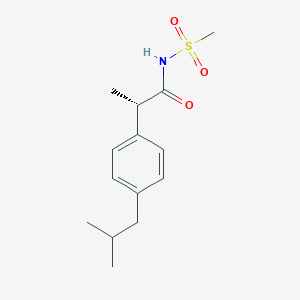
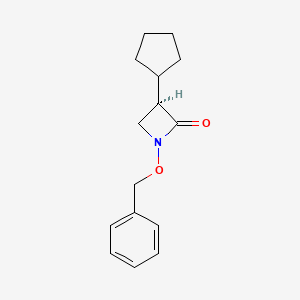
![(3BS,4AR)-3,4,4-Trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-B]pyrrole](/img/structure/B11764366.png)
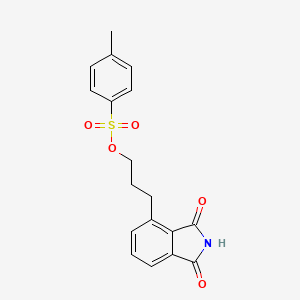
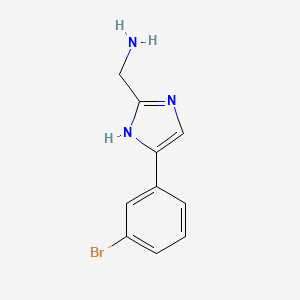
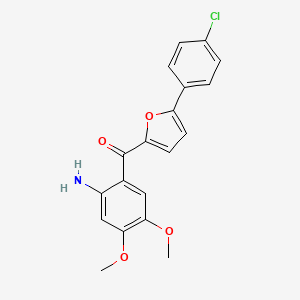
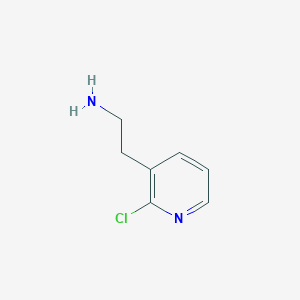
![2-Chloro-4-nitrodibenzo[b,d]furan](/img/structure/B11764398.png)
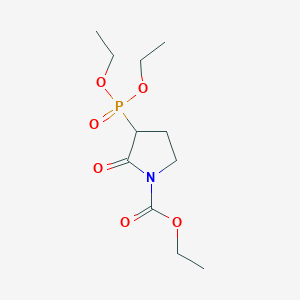
![6-methyl-5H-[1,3]dioxolo[4,5-f]benzimidazole](/img/structure/B11764414.png)
